2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine
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Overview
Description
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a piperidin-2-yl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group on the pyridine ring.
Attachment of the Piperidin-2-yl Group: The piperidin-2-yl group can be attached through nucleophilic substitution or addition reactions, often involving piperidine and a suitable electrophile on the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the piperidin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a lead compound in drug discovery for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylthio)-3-(piperidin-2-yl)quinoline
- 2-(tert-Butylthio)-3-(piperidin-2-yl)benzene
- 2-(tert-Butylthio)-3-(piperidin-2-yl)pyrimidine
Uniqueness
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H22N2S |
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Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-6-10-16-13)12-8-4-5-9-15-12/h6-7,10,12,15H,4-5,8-9H2,1-3H3 |
InChI Key |
OGWDRJSSQBNCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
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